BenchChemオンラインストアへようこそ!

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide

5-HT1A receptor stereoselective binding enantiomeric potency

(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide, commonly known as (S)-WAY-100135, is the pharmacologically active (S)-enantiomer of the phenylpiperazine-class 5-HT1A receptor antagonist WAY-100135. It binds with high affinity (IC50 = 15.5 nM in rat hippocampal radioligand binding) and exhibits >60-fold selectivity over 5-HT1B, 5-HT1C, 5-HT2, dopamine D1/D2, and α1-, α2-, and β-adrenergic receptors (all IC50 values >1 µM).

Molecular Formula C24H33N3O2
Molecular Weight 395.5 g/mol
Cat. No. B1232970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide
SynonymsN-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide
WAY 100135
WAY-100135
Molecular FormulaC24H33N3O2
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
InChIInChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28)/t20-/m1/s1
InChIKeyUMTDAKAAYOXIKU-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-WAY-100135 (CAS 149007-54-5) – Selective 5-HT1A Receptor Antagonist for Serotonin Research Procurement


(S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide, commonly known as (S)-WAY-100135, is the pharmacologically active (S)-enantiomer of the phenylpiperazine-class 5-HT1A receptor antagonist WAY-100135 [1]. It binds with high affinity (IC50 = 15.5 nM in rat hippocampal radioligand binding) and exhibits >60-fold selectivity over 5-HT1B, 5-HT1C, 5-HT2, dopamine D1/D2, and α1-, α2-, and β-adrenergic receptors (all IC50 values >1 µM) [2]. Originally developed by Wyeth-Ayerst Research (US Patent 4,988,814), it is supplied as the dihydrochloride salt (CAS 149007-54-5; ≥98% purity by HPLC) and is centrally active upon systemic administration .

Why Generic 5-HT1A Antagonist Substitution Fails: Stereochemical and Functional Profile Differentiation for (S)-WAY-100135


In-class 5-HT1A ligands cannot be interchanged because of critical differences in stereochemical potency, intrinsic efficacy (antagonist vs. partial agonist), and off-target receptor profiles. The (S)-enantiomer of WAY-100135 exhibits markedly higher 5-HT1A affinity (IC50 = 15.5 nM) than the (R)-enantiomer (IC50 = 437 nM) or the racemate (IC50 = 33.9 nM), making stereochemical identity a primary determinant of pharmacological activity [1]. Furthermore, (S)-WAY-100135 acts as a silent antagonist at postsynaptic 5-HT1A receptors, unlike buspirone (a partial agonist with IC50 = 24 nM at 5-HT1A), and displays a unique partial agonist profile at 5-HT1B/1D receptors (pKi = 5.82 and 7.58, respectively) that is absent in the later-developed silent antagonist WAY-100635 [2]. These functional and selectivity divergences mean that substituting one 5-HT1A ligand for another can produce fundamentally different experimental outcomes.

Quantitative Differentiation Evidence: (S)-WAY-100135 vs. Racemate, (R)-Enantiomer, Buspirone, and WAY-100635


Stereoselective 5-HT1A Binding Affinity: (S)-WAY-100135 vs. (R)-Enantiomer and Racemate

In a direct head-to-head comparison within the same study, the (S)-enantiomer (compound 5) demonstrated a 28-fold higher affinity for the 5-HT1A receptor (IC50 = 15.5 ± 4.6 nM) compared to the (R)-enantiomer (IC50 = 437 ± 128 nM), and a 2.2-fold higher affinity than the racemate (4, IC50 = 33.9 ± 3.3 nM) [1]. All measurements were performed using [³H]-8-OH-DPAT displacement in rat hippocampal membranes under identical assay conditions [1].

5-HT1A receptor stereoselective binding enantiomeric potency

Receptor Selectivity Profile: (S)-WAY-100135 vs. Buspirone

In the same direct comparative binding panel, (S)-WAY-100135 (5) demonstrated a clean selectivity profile with IC50 values >1 µM for 5-HT1B, 5-HT1C, 5-HT2, dopamine D1/D2, and α1-, α2-, and β-adrenergic receptors. In contrast, the 5-HT1A partial agonist buspirone exhibited IC50 values of 24 nM at 5-HT1A but also appreciable binding at D2 receptors (IC50 = 265 ± 35 nM) and α1-adrenoceptors (IC50 ≈ 1 µM) [1]. The selectivity window for (S)-WAY-100135 (>64-fold) thus exceeds that of buspirone (approximately 11-fold for D2 vs. 5-HT1A) [1].

receptor selectivity off-target binding serotonin receptor subtypes

Functional Antagonist Efficacy In Vivo: Stereoselective Blockade of 5-HT1A Behavioral Syndrome

In an in vivo functional assay measuring blockade of 8-OH-DPAT-induced behavioral syndrome in rats, the (S)-enantiomer achieved complete antagonism with a minimum effective dose (MED) significantly lower than the racemate, while the (R)-enantiomer was inactive [1]. The racemate (4) blocked the behavioral syndrome at a MED of 3 mg/kg s.c., whereas the (S)-enantiomer (5) was effective at a substantially lower dose, and the (R)-enantiomer showed no antagonist activity [1]. Importantly, (S)-WAY-100135 alone at doses up to 10 mg/kg i.v. induced no agonist-like behaviors, confirming its profile as a silent antagonist at postsynaptic 5-HT1A receptors [1].

in vivo pharmacology 5-HT1A behavioral syndrome silent antagonist

Partial Agonism at 5-HT1B/1D Receptors: Differentiation from WAY-100635

Unlike the subsequently developed silent 5-HT1A antagonist WAY-100635, (S)-WAY-100135 exhibits partial agonist activity at human recombinant 5-HT1D receptors (pKi = 7.58, which is virtually identical to its 5-HT1A affinity) and, to a lesser extent, at 5-HT1B receptors (pKi = 5.82) [1]. In native tissue assays using electrically stimulated 5-HT efflux in the rat ventrolateral geniculate nucleus, (+)-WAY-100135 (1.0 µM) decreased 5-HT efflux to 68 ± 8% of pre-drug values under short stimulation protocols (20 pulses at 100 Hz), an effect blocked by the 5-HT1B/1D antagonist GR 127935 (50 nM) [1]. This partial agonist property is absent in WAY-100635, making the two compounds functionally non-interchangeable for studies examining 5-HT1B/1D receptor involvement .

5-HT1B/1D receptor partial agonism functional selectivity

Optimal Research Application Scenarios for (S)-WAY-100135 Based on Quantitative Differentiation Evidence


Stereochemical Structure-Activity Relationship (SAR) Studies of 5-HT1A Antagonists

The 28-fold affinity difference between (S)-WAY-100135 and its (R)-enantiomer makes this compound pair essential for stereochemical SAR investigations of the 5-HT1A receptor. Procurement of the pure (S)-enantiomer ensures that pharmacological effects can be unambiguously attributed to stereospecific target engagement [1].

In Vivo Studies Requiring Pure Postsynaptic 5-HT1A Antagonism Without Agonist Activity

Because (S)-WAY-100135 demonstrates silent antagonist properties in vivo (no agonist-like behaviors at doses up to 10 mg/kg i.v.) and effectively blocks 8-OH-DPAT-induced behavioral syndrome, it is suited for behavioral pharmacology experiments where confounding partial agonist effects—as seen with buspirone—must be avoided [1].

Investigating 5-HT1B/1D Receptor Cross-Talk in Serotonergic Signaling

The unique partial agonist profile at 5-HT1B/1D receptors (pKi = 7.58 and 5.82, respectively) positions (S)-WAY-100135 as a dual-activity probe for studying the functional interplay between 5-HT1A antagonism and 5-HT1B/1D receptor modulation, a property not shared by the pure silent antagonist WAY-100635 [2].

Selective Pharmacological Isolation of 5-HT1A-Mediated Effects in Complex Tissue Preparations

With >64-fold selectivity for 5-HT1A over D2, α1, α2, β-adrenergic, and other 5-HT receptor subtypes, (S)-WAY-100135 enables clean pharmacological isolation of 5-HT1A-mediated responses in native tissue and in vivo preparations where dopaminergic and adrenergic confounds must be minimized [1].

Quote Request

Request a Quote for (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.